molecular formula C5H14Cl2N2 B1592185 Cyclopentylhydrazine dihydrochloride CAS No. 645372-27-6

Cyclopentylhydrazine dihydrochloride

Cat. No.: B1592185
CAS No.: 645372-27-6
M. Wt: 173.08 g/mol
InChI Key: FPQRIFDTYLBNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentylhydrazine Dihydrochloride (CAS 645372-27-6) is a high-purity chemical intermediate essential for advanced organic synthesis and pharmaceutical research . Its distinctive cyclopentyl-hydrazine structure makes it a versatile building block for constructing a wide array of complex molecules, including potential pharmaceutical candidates and novel materials . This compound is extensively utilized as a precursor in diverse synthetic pathways. Hydrazide and hydrazine derivatives are recognized as powerful tools in medicinal chemistry, serving as key synthons for the development of bioactive compounds such as hydrazone derivatives and various nitrogen-containing heterocycles (e.g., pyrazoles, triazoles, oxadiazoles) . These derivatives exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, antimalarial, and anti-inflammatory properties, making this compound a valuable reagent for drug discovery efforts aimed at overcoming drug resistance and toxicity . For research and manufacturing operations, ensuring a stable supply of high-quality reagents is a strategic imperative . This product is offered with a commitment to consistent quality and reliable delivery, ensuring researchers can confidently integrate it into sensitive chemical synthesis workflows. The molecular formula is C5H12N2·2(HCl) with a molecular weight of 173.09 . Handling Note: Please consult the Safety Data Sheet (SDS) prior to use. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

cyclopentylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-7-5-3-1-2-4-5;;/h5,7H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQRIFDTYLBNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592987
Record name Cyclopentylhydrazinato--hydrogen chlorido (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645372-27-6
Record name Cyclopentylhydrazinato--hydrogen chlorido (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentylhydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cyclopentylhydrazine dihydrochloride typically involves a two-step process:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Cyclocondensation Reactions

Cyclopentylhydrazine dihydrochloride serves as a precursor in pyrazole synthesis via cyclocondensation with carbonyl-containing substrates.

Key Reagents and Conditions

  • β-Ketonitriles : React under reflux with ethanol and sodium hydroxide to form 5-aminopyrazole derivatives .

  • N-Substituted isatins : Condensation at elevated temperatures yields spirocyclic pyrazole-oxindole hybrids .

Example Reaction Pathway

text
Cyclopentylhydrazine + β-ketonitrile → 5-Aminopyrazole derivative + NH₃↑

Yield Range : 65–85% (dependent on substituent electronic effects) .

Nucleophilic Substitution Reactions

The hydrazine group acts as a nucleophile, participating in substitutions with electrophilic agents.

Common Electrophiles

  • Arylsulfonyl hydrazides : React under N-iodosuccinimide (NIS) catalysis to form 5-amino-4-arylthio-1H-pyrazoles .

  • Alkyl/Acyl halides : Form substituted hydrazine derivatives in polar aprotic solvents (e.g., DMF) .

Mechanistic Insight

  • Initial attack by the hydrazine’s lone pair on electrophilic centers.

  • Subsequent elimination or rearrangement steps stabilize the product .

Oxidation and Reduction Reactions

The compound undergoes redox transformations under controlled conditions.

Reaction TypeReagents/ConditionsProductSelectivity
Oxidation KMnO₄ (acidic), H₂O₂CyclopentylhydrazoneHigh (>90%)
Reduction LiAlH₄, THF, 0°CCyclopentylamineModerate (70–80%)

Key Observation : Oxidation to hydrazones is favored in acidic media, while reduction requires anhydrous conditions .

Rearrangement and Domino Reactions

FeCl₂·H₂O catalyzes domino rearrangements via aziridine intermediates:

  • Fe²⁺ coordinates to the hydrazine substrate.

  • N–O bond cleavage forms a Fe-nitrene complex.

  • Aziridine ring opening and 1,5-cyclization yield pyrazole derivatives .

Catalytic Efficiency : Turnover numbers (TON) reach 120 under optimized conditions .

Biochemical Interactions

While primarily a synthetic intermediate, its biological activity stems from:

  • Tyrosine Kinase Inhibition : Binds ATP pockets via hydrogen bonding with the hydrazine group .

  • Enzyme Inhibition : Disrupts phosphorylation cascades in cancer cells (IC₅₀: 0.02–0.2 μM) .

Scientific Research Applications

Pharmacological Applications

1.1 Treatment of Neurological Disorders

Cyclopentylhydrazine dihydrochloride has been investigated for its therapeutic potential in treating conditions such as Parkinson's disease, depression, and schizophrenia. Its mechanism involves the inhibition of specific enzymes that are implicated in these disorders. For instance, it has been shown to inhibit the phosphorylation of proteins involved in cellular signaling pathways, which may contribute to its neuroprotective effects .

1.2 Cancer Therapy

The compound exhibits significant anti-cancer properties, particularly as a potent inhibitor of tyrosine kinases, which play a crucial role in the growth and proliferation of cancer cells. In vitro studies have demonstrated its effectiveness in inhibiting the growth of human breast cancer cells by disrupting cellular functions critical for tumor survival . Additionally, it has shown promise in inhibiting amyloid plaque formation associated with Alzheimer's disease, indicating its potential utility in treating neurodegenerative conditions .

Mechanistic Insights

2.1 Enzyme Inhibition

This compound acts as an inhibitor of Hsp90 (Heat Shock Protein 90), which is essential for the stability and function of various client proteins involved in cancer and fungal resistance. By selectively targeting fungal Hsp90 isoforms, it presents a potential avenue for developing antifungal therapies without affecting human cells .

2.2 Dual Inhibition Mechanism

Recent studies suggest that compounds similar to this compound can act as dual inhibitors of phosphodiesterases (PDEs) and histone deacetylases (HDACs). This dual action may enhance cognitive functions and memory performance by modulating signaling pathways associated with synaptic plasticity .

Neuroprotective Effects

In animal models of Alzheimer's disease, this compound demonstrated improved memory performance and enhanced synaptic plasticity through activation of the cAMP response element-binding (CREB) signaling pathway. This pathway is crucial for long-term memory formation, suggesting that this compound could be beneficial in cognitive impairment scenarios .

Anticancer Activity

A study focusing on the anticancer properties revealed that this compound effectively inhibited cell proliferation in various cancer cell lines, including breast cancer cells. The inhibition was attributed to its ability to interfere with tyrosine kinase activity, leading to reduced cell viability and increased apoptosis .

Mechanism of Action

The mechanism of action of cyclopentylhydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₅H₁₂N₂·2HCl (Molecular Weight: ~173.09 g/mol).
  • Solubility : Highly soluble in water due to ionic interactions from the dihydrochloride salt .
  • Synthetic Utility : Used in organic synthesis, particularly in TBTU-mediated amide coupling reactions to generate hydrazide derivatives (e.g., Scheme 3 in ) .
  • Safety : Requires precautions to avoid inhalation, skin contact, and environmental release, as indicated in safety data sheets (SDS) .

Comparison with Structurally Similar Compounds

Cyclopentylhydrazine dihydrochloride belongs to a class of cycloalkylhydrazine salts. Below is a detailed comparison with analogous compounds:

Cyclobutylhydrazine Hydrochloride (CAS 213764-25-1)

  • Structural Difference : Cyclobutyl ring (four-membered) vs. cyclopentyl (five-membered).
  • Similarity Score : 0.85 .
  • Applications: Limited data, but likely used in similar synthetic pathways as cyclopentyl derivatives.

Cyclopropylhydrazine Hydrochloride (CAS 498532-32-4)

  • Structural Difference : Cyclopropyl ring (three-membered, high strain) vs. cyclopentyl.
  • Similarity Score : 0.70 .
  • Reactivity : High ring strain makes it reactive but less stable under acidic or thermal conditions.
  • Applications : Used in small-molecule drug discovery for introducing constrained rings .

Cyclohexylhydrazine Hydrochloride (CAS 24214-73-1)

  • Structural Difference : Cyclohexyl ring (six-membered, chair conformation) vs. cyclopentyl.
  • Physical Properties : Molecular weight 150.65 g/mol; mp 110–114°C .
  • Lipophilicity : Higher logP due to the larger, more hydrophobic cyclohexyl group, reducing aqueous solubility compared to cyclopentyl derivatives.

(Oxolan-2-ylmethyl)hydrazine Dihydrochloride (CAS 1209582-60-4)

  • Structural Difference : Tetrahydrofuran (oxolane) substituent instead of cyclopentyl.
  • Applications : Used in synthesizing heterocyclic compounds with oxygen-containing rings .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound 24214-72-0 C₅H₁₂N₂·2HCl ~173.09 Not reported HDAC inhibitors, amide coupling
Cyclobutylhydrazine hydrochloride 213764-25-1 C₄H₁₁N₂Cl ~138.60 Not reported Synthetic intermediates
Cyclopropylhydrazine hydrochloride 498532-32-4 C₃H₉N₂Cl ~124.57 Not reported High-strain reactivity studies
Cyclohexylhydrazine hydrochloride 24214-73-1 C₆H₁₃N₂Cl 150.65 110–114 Lipophilic drug candidates

Solubility Enhancement in Medicinal Chemistry

Dihydrochloride salts, including cyclopentylhydrazine derivatives, improve water solubility for in vitro assays. This contrasts with less soluble analogs like cyclohexylhydrazine hydrochloride .

Biological Activity

Cyclopentylhydrazine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.

This compound, with the molecular formula C5_5H13_{13}Cl2_2N2_2, is a hydrazine derivative that has been associated with various pharmacological effects. Its structure includes a cyclopentyl moiety attached to a hydrazine functional group, which is known to influence its biological interactions.

1. Antitumor Activity

Research has indicated that cyclopentylhydrazine derivatives exhibit significant antitumor properties. A study demonstrated that compounds derived from hydrazines could inhibit lysine-specific demethylase 1 (LSD1), a target implicated in various cancers, including gastric cancer .

2. Antimicrobial Effects

This compound has shown promising antibacterial and antifungal activities. Studies have reported its efficacy against several bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens . The mechanism of action appears to involve the modulation of virulence factors in pathogenic microorganisms, enhancing its potential as an antimicrobial agent.

3. Neuroprotective Properties

Emerging evidence suggests that cyclopentylhydrazine may have neuroprotective effects. In animal models of Alzheimer's disease, it has been shown to reverse cognitive deficits and restore synaptic plasticity by inhibiting histone deacetylases (HDACs), which are involved in gene regulation linked to memory and learning .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1: In a model of Alzheimer's disease, administration of cyclopentylhydrazine improved cognitive function and synaptic integrity, suggesting its role as an HDAC inhibitor .
  • Case Study 2: A series of experiments demonstrated that cyclopentylhydrazine derivatives exhibited selective cytotoxicity against cancer cell lines, indicating their potential for targeted cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of LSD1; cytotoxicity in cancer cells
AntimicrobialEffective against E. coli, S. aureus
NeuroprotectiveReversal of cognitive deficits in AD models

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound acts on specific enzymes involved in tumor progression and microbial virulence.
  • Gene Regulation: By modulating histone acetylation, it influences gene expression associated with neuroprotection and memory enhancement.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing cyclopentylhydrazine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions involving cyclopentylamine derivatives and hydrazine under acidic conditions. Key parameters include maintaining a pH of 2–3 using hydrochloric acid and temperatures between 0–5°C to minimize side reactions . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of cyclopentylamine to hydrazine). Post-synthesis, excess HCl is removed by vacuum distillation.

Q. How can purity and structural integrity be validated during purification?

  • Methodological Answer : Recrystallization using ethanol/water mixtures (70:30 v/v) is effective for removing impurities. Melting point analysis (expected range: 110–114°C for hydrochloride salts) provides preliminary purity validation . Confirmatory techniques include:

  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (30:70) at 254 nm .
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 35.3%, H: 6.5%, N: 16.5%, Cl: 34.8% for C₅H₁₂N₂·2HCl) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation and oxidation. Periodic stability testing via HPLC is advised to detect decomposition products (e.g., free hydrazine or cyclopentylamine) .

Advanced Research Questions

Q. How can spectroscopic techniques resolve contradictions in reported melting points or solubility data?

  • Methodological Answer : Discrepancies in melting points (e.g., 110–114°C vs. 105–108°C) may arise from polymorphic forms or hydrate formation. Use differential scanning calorimetry (DSC) to identify phase transitions and variable-temperature X-ray diffraction (VT-XRD) to characterize crystal lattice changes . Solubility contradictions are addressed via controlled solvent screening (e.g., DMSO vs. aqueous buffers) under standardized temperature and pH conditions .

Q. What strategies mitigate toxicity risks during in vitro and in vivo studies?

  • Methodological Answer : Hydrazine derivatives are neurotoxic and potentially carcinogenic. Implement:

  • In Vitro : Use <1 mM concentrations in cell culture, with glutathione (1–2 mM) added to scavenge reactive intermediates .
  • In Vivo : Administer via controlled dosing (e.g., 5–10 mg/kg in rodents) with pre-treatment using N-acetylcysteine (NAC) to reduce oxidative stress . Always conduct Ames tests and micronucleus assays to assess genotoxicity .

Q. How can computational modeling guide the design of cyclopentylhydrazine derivatives for target-specific applications?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding affinities for targets like monoamine oxidase (MAO) or cyclin-dependent kinases. Focus on modifying the cyclopentyl ring’s steric bulk or hydrazine’s nucleophilicity to enhance selectivity . Validate predictions with SAR studies using halogenated or methyl-substituted analogs .

Q. What analytical workflows are recommended for detecting trace impurities in bulk samples?

  • Methodological Answer : Combine:

  • LC-MS/MS : Detect hydrazine-related impurities (e.g., cyclopentylamine) at ppm levels using a Q-TOF mass spectrometer in positive ion mode .
  • ICP-OES : Quantify heavy metal residues (e.g., Pd or Ni from catalysts) with detection limits of 0.1 ppb .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentylhydrazine dihydrochloride
Reactant of Route 2
Cyclopentylhydrazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.